An In-depth Technical Guide to tert-Butyl (5-methylthiophen-3-yl)carbamate (CAS No. 1251734-12-9)
An In-depth Technical Guide to tert-Butyl (5-methylthiophen-3-yl)carbamate (CAS No. 1251734-12-9)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-butyl (5-methylthiophen-3-yl)carbamate, a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The document details the compound's chemical identity, properties, and a proposed multi-step synthesis, including a detailed experimental protocol. Furthermore, it explores the rationale behind its use as a protected amine, its potential applications in the development of novel therapeutics, and critical safety considerations. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis and application of thiophene-based compounds.
Introduction: The Significance of the Thiophene Scaffold
Thiophene and its derivatives are a cornerstone in the field of medicinal chemistry, recognized for their versatile biological activities.[1] The thiophene ring, a sulfur-containing five-membered aromatic heterocycle, is considered a bioisostere of the benzene ring, offering similar steric and electronic properties while often improving pharmacokinetic profiles.[2] The incorporation of a thiophene moiety can enhance a molecule's metabolic stability, receptor binding affinity, and overall therapeutic efficacy.[3] Thiophene derivatives have been successfully integrated into a wide array of approved drugs, demonstrating efficacy as anti-inflammatory, anti-psychotic, anti-cancer, and antimicrobial agents.[2][3]
The subject of this guide, tert-butyl (5-methylthiophen-3-yl)carbamate, is a key intermediate that provides a protected 3-amino-5-methylthiophene scaffold. The tert-butoxycarbonyl (Boc) protecting group is one of the most widely used amine protecting groups in organic synthesis due to its stability in a variety of reaction conditions and its facile removal under acidic conditions.[4][5] This allows for selective chemical modifications at other positions of the thiophene ring before revealing the amine functionality for subsequent coupling or derivatization reactions, a crucial strategy in the multi-step synthesis of complex drug candidates.[6]
Compound Profile
| Property | Value | Source(s) |
| CAS Number | 1251734-12-9 | N/A |
| Molecular Formula | C₁₀H₁₅NO₂S | N/A |
| Molecular Weight | 213.30 g/mol | N/A |
| Appearance | Expected to be a solid | N/A |
| Purity | Commercially available at ≥95% | [7] |
| Storage | Store at 2-8°C | N/A |
Synthesis of tert-Butyl (5-methylthiophen-3-yl)carbamate: A Proposed Pathway and Experimental Protocol
Proposed Synthetic Pathway
The synthesis of the target compound can be envisioned in two main stages:
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Synthesis of 5-methylthiophen-3-amine: This precursor is not commercially abundant, and its synthesis requires a strategic approach. A plausible route involves the construction of the thiophene ring, followed by the introduction of the amino group. The Gewald reaction is a powerful tool for the synthesis of 2-aminothiophenes, but the synthesis of 3-aminothiophenes is more challenging.[8][9] An alternative strategy would be to start with a pre-formed thiophene and introduce the amino group via nitration and subsequent reduction, or through a Curtius or Hofmann rearrangement of a corresponding carboxylic acid or amide derivative.
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Boc Protection of 5-methylthiophen-3-amine: This is a standard procedure in organic synthesis, typically achieved by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[4][5]
Diagram of the Proposed Synthetic Pathway:
Caption: A two-stage proposed synthetic pathway for tert-Butyl (5-methylthiophen-3-yl)carbamate.
Detailed Experimental Protocol (Proposed)
This protocol is a generalized procedure based on established methods for the synthesis of similar compounds and should be optimized for specific laboratory conditions.
Part 1: Synthesis of 5-methylthiophen-3-amine (Illustrative Route via Nitration and Reduction)
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Step 1a: Nitration of 2-methylthiophene.
-
Rationale: Nitration of thiophenes typically occurs at the 2- and 5-positions. To achieve 3-substitution, a blocking group strategy or separation of isomers may be necessary. For this protocol, we assume the separation of the desired 3-nitro-5-methylthiophene isomer.
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Procedure: To a solution of 2-methylthiophene in acetic anhydride at -10 °C, slowly add a solution of fuming nitric acid in glacial acetic acid. Maintain the temperature below 0 °C throughout the addition. After the addition is complete, stir the reaction mixture at 0 °C for 1-2 hours. Pour the reaction mixture onto ice and extract with a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure and purify the isomers by column chromatography to isolate 3-nitro-5-methylthiophene.
-
-
Step 1b: Reduction of 3-nitro-5-methylthiophene to 5-methylthiophen-3-amine.
-
Rationale: The reduction of a nitro group to an amine is a common transformation. Tin(II) chloride in the presence of hydrochloric acid is a classic and effective method.
-
Procedure: Dissolve 3-nitro-5-methylthiophene in ethanol. Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid portion-wise, controlling the exothermic reaction with an ice bath. After the addition, heat the reaction mixture to reflux for 2-3 hours. Cool the mixture to room temperature and neutralize with a concentrated sodium hydroxide solution until the tin salts precipitate. Extract the product with diethyl ether. Dry the combined organic extracts over anhydrous potassium carbonate, filter, and concentrate under reduced pressure to yield 5-methylthiophen-3-amine.
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Part 2: Boc Protection of 5-methylthiophen-3-amine
-
Rationale: The reaction of an amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base is a highly efficient method for the formation of a Boc-protected amine.[4][5]
-
Procedure:
-
Dissolve 5-methylthiophen-3-amine (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Add a base, such as triethylamine (1.1 eq) or diisopropylethylamine (DIPEA) (1.1 eq).
-
To this stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise or as a solution in the same solvent.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a mild acidic solution (e.g., 1 M HCl), followed by saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure tert-butyl (5-methylthiophen-3-yl)carbamate.
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Diagram of the Boc Protection Workflow:
Caption: A typical workflow for the Boc protection of an amine.
Physicochemical Properties and Spectroscopic Data (Predicted and Reported)
While a comprehensive dataset for tert-butyl (5-methylthiophen-3-yl)carbamate is not available in a single source, the following information can be compiled from various suppliers and predicted from its structure.
-
Melting Point: Not explicitly reported. As a solid, it is expected to have a defined melting point.
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Solubility: Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran.
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NMR Spectroscopy:
-
¹H NMR: Expected signals would include a singlet for the tert-butyl group at approximately 1.5 ppm, a singlet for the methyl group on the thiophene ring around 2.4 ppm, and two distinct signals for the aromatic protons on the thiophene ring. A broad singlet for the N-H proton would also be present.
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¹³C NMR: Characteristic signals for the tert-butyl group (quaternary carbon and methyl carbons), the methyl group on the thiophene ring, the carbons of the thiophene ring, and the carbonyl carbon of the carbamate would be observed.
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Applications in Drug Discovery and Medicinal Chemistry
tert-Butyl (5-methylthiophen-3-yl)carbamate serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The 3-amino-5-methylthiophene scaffold is of interest for several reasons:
-
Kinase Inhibitors: The thiophene ring can act as a hinge-binding motif in many kinase inhibitors. The amino group provides a convenient attachment point for side chains that can target specific pockets within the kinase active site.
-
GPCR Ligands: Thiophene derivatives have been explored as ligands for various G-protein coupled receptors (GPCRs), where the sulfur atom can engage in specific interactions with the receptor.
-
Antimicrobial and Anticancer Agents: The inherent biological activity of the thiophene nucleus makes it an attractive starting point for the development of new antimicrobial and anticancer drugs.[1]
The Boc-protected form allows for the regioselective functionalization of the thiophene ring at other positions before the final elaboration of the amine functionality.
Safety and Handling
Based on available safety data sheets for similar compounds, tert-butyl (5-methylthiophen-3-yl)carbamate should be handled with care in a well-ventilated fume hood.[7]
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
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H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Always consult the material safety data sheet (MSDS) from the supplier before handling this compound.
Conclusion
tert-Butyl (5-methylthiophen-3-yl)carbamate is a strategically important building block for the synthesis of novel thiophene-containing compounds with potential applications in drug discovery. Its synthesis, while not trivial, can be achieved through a multi-step sequence involving the formation of the 3-amino-5-methylthiophene precursor followed by a standard Boc protection. The stability of the Boc group under various conditions, coupled with its straightforward removal, makes this compound an ideal intermediate for the elaboration of complex molecular architectures. As the demand for novel therapeutic agents continues to grow, the utility of versatile building blocks like tert-butyl (5-methylthiophen-3-yl)carbamate in medicinal chemistry is expected to increase.
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